Synthesis of 9,10-Phenanthrenedione via Phenanthrene Oxidation: A Technical Guide
Synthesis of 9,10-Phenanthrenedione via Phenanthrene Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 9,10-phenanthrenedione from the oxidation of phenanthrene (B1679779). The document details various synthetic methodologies, with a focus on experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Introduction
9,10-Phenanthrenedione, also known as phenanthrenequinone, is a polycyclic aromatic dione (B5365651) of significant interest in medicinal chemistry and materials science. It serves as a versatile precursor for the synthesis of various biologically active compounds and functional materials. The most common and well-established method for its preparation involves the oxidation of phenanthrene. This guide explores the prevalent oxidative methods, primarily focusing on the use of chromium-based reagents, and also touches upon alternative approaches.
Oxidative Synthesis Methodologies
The direct oxidation of phenanthrene is an effective route to produce 9,10-phenanthrenedione.[1] Various oxidizing agents have been employed for this transformation, with chromium(VI) reagents being the most extensively documented.[1][2] Other oxidants such as potassium permanganate (B83412) and tert-butyl hydroperoxide have also been explored.[3][4][5]
Oxidation using Chromium-Based Reagents
The oxidation of phenanthrene using chromic acid or alkali dichromates in an acidic medium is a classical and widely used method.[2][6] This process typically involves the in-situ generation of chromic acid (H₂CrO₄) from sources like chromium(VI) oxide (CrO₃), sodium dichromate (Na₂Cr₂O₇), or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid, usually sulfuric acid.[7]
The reaction mechanism is thought to proceed through the formation of a diol intermediate, which is subsequently oxidized to the diketone.[8][9] The 9,10-double bond of phenanthrene exhibits a degree of fixation, making it susceptible to oxidation.[9]
A notable improvement in this method involves controlling the reaction temperature to enhance both yield and purity.[6] By preparing a dispersion of phenanthrene and an alkali dichromate at 95-100°C, followed by cooling to 80-85°C before the addition of sulfuric acid, yields can be significantly increased to around 90% with high purity.[6]
Alternative Oxidation Methods
While chromium-based oxidation is effective, the toxicity of chromium reagents has prompted research into more environmentally friendly alternatives. One such method utilizes tert-butyl hydroperoxide (TBHP) as the oxidant, which offers advantages of being a greener and more efficient procedure.[4] Another approach involves the use of potassium permanganate.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported methods for the synthesis of 9,10-phenanthrenedione.
Table 1: Oxidation of Phenanthrene with Chromium-Based Reagents
| Oxidizing System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| CrO₃ / H₂SO₄ / H₂O | Water | Reflux | Not specified | 44-48 | Not specified | [6] |
| Na₂Cr₂O₇ / H₂SO₄ / H₂O | Water | 80-85 | 3 hours | 90 | 92 | [6] |
| K₂Cr₂O₇ / H₂SO₄ | Aqueous | Not specified | Not specified | Not specified | Not specified | [7][10] |
Table 2: Alternative Oxidation Methods for Phenanthrene
| Oxidizing System | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| tert-Butyl Hydroperoxide (TBHP) | MoO₂(acac)₂ | Not specified | Not specified | 4 | Not specified | [4] |
| Potassium Permanganate (KMnO₄) | - | Soil/Water | Not specified | Not specified | Significant reduction | [5] |
Experimental Protocols
Protocol for Oxidation with Sodium Dichromate and Sulfuric Acid[6]
This protocol is adapted from a patented method demonstrating high yield and purity.
Materials:
-
Phenanthrene
-
Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Prepare a dispersion of 1 mole of phenanthrene, sodium dichromate, and water at a temperature of 95-100°C.
-
Cool the dispersion to 80-85°C.
-
With external cooling and agitation, slowly add concentrated sulfuric acid over a period of 2 hours, maintaining the reaction temperature between 80-85°C.
-
After the addition is complete, continue to agitate the mixture for 1 hour at 85°C.
-
Cool the reaction mixture to 50°C.
-
Isolate the precipitated 9,10-phenanthrenedione by filtration.
-
Wash the product with water until the washings are nearly neutral.
-
Dry the product to obtain finely divided, crystalline 9,10-phenanthrenedione.
General Protocol for Oxidation with Chromic Acid (from Organic Syntheses)[11]
This is a classic procedure for the laboratory-scale synthesis of 9,10-phenanthrenedione.
Materials:
-
Phenanthrene (technical grade)
-
Chromium(VI) oxide (CrO₃, technical grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
40% Sodium bisulfite solution
-
Sodium carbonate
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place 100 g (0.56 mole) of phenanthrene, 210 g (2.1 moles) of chromic acid, and 1 L of water.
-
Start the stirrer and add 450 ml of concentrated sulfuric acid from the dropping funnel at a rate that maintains gentle boiling.
-
After the addition is complete, add a mixture of 210 g (2.1 moles) of chromic acid and 500 ml of water. Add half of this mixture carefully, allow the reaction to proceed for 20-25 minutes, and then add the remainder slowly.
-
After the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of water. Chill to 10°C in an ice bath.
-
Collect the crude precipitate by suction filtration and wash thoroughly with cold water until the green color of chromium salts is no longer visible in the washings.
-
Triturate the precipitate with three 300-ml portions of boiling water and filter to remove diphenic acid.
-
Triturate the precipitate with several 300-ml portions of hot 40% sodium bisulfite solution and filter. This step forms the bisulfite addition product of the quinone.
-
Treat the filtrate with sodium carbonate to precipitate the purified 9,10-phenanthrenedione.
-
Collect the purified product by filtration, wash with water, and air-dry.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the oxidation of phenanthrene.
Experimental Workflow
Caption: General experimental workflow for synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 3. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
